molecular formula C7H8ClN3O2 B1455730 2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide CAS No. 1354957-99-5

2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide

Cat. No. B1455730
M. Wt: 201.61 g/mol
InChI Key: RLBHFYVFVXOPST-UHFFFAOYSA-N
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Description

“2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide” is a chemical compound that contains an oxadiazole ring . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles, including “2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide”, often involves annulation reactions, followed by desulfurization/intramolecular rearrangement . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Therapeutic Potency of 1,3,4-Oxadiazole Derivatives

The structural feature of the 1,3,4-oxadiazole ring, as found in 2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide, plays a significant role in medicinal chemistry due to its effective binding with different enzymes and receptors. This binding capability enables derivatives of 1,3,4-oxadiazole to exhibit a wide range of bioactivities. Research has shown that these derivatives have been explored for their therapeutic potency across a variety of diseases, including cancer, fungal infections, bacterial infections, and more. The diverse applications in medicinal chemistry highlight the compound's potential for the development of new therapeutic agents (Verma et al., 2019).

Metal-Ion Sensing Applications

Apart from their therapeutic applications, 1,3,4-oxadiazole derivatives have also found use in the development of chemosensors for metal ions. The ease of synthesis and the ability to incorporate π-conjugated groups make these molecules suitable for creating fluorescent frameworks for metal-ion sensing. The high photoluminescent quantum yield, along with excellent thermal and chemical stability, positions these derivatives as prime candidates for the detection of metal ions, showcasing their versatility beyond pharmaceuticals (Sharma, Om, & Sharma, 2022).

Synthetic Strategies and Biological Roles

The synthesis and biological roles of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been extensively reviewed, underscoring their importance in drug development. These derivatives exhibit notable antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The review of recent compounds containing oxadiazole rings published in the last few years highlights ongoing research and potential for novel drug development (Wang et al., 2022).

Future Directions

Oxadiazoles, including “2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide”, have potential for a wide range of applications . They have been used in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c8-3-5(12)9-7-10-6(11-13-7)4-1-2-4/h4H,1-3H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBHFYVFVXOPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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